molecular formula C18H13N3O2S B13574790 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B13574790
M. Wt: 335.4 g/mol
InChI Key: BQRFSYULMDQYOA-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines multiple functional groups, including an amino group, a furan ring, a phenyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyridine family, which is known for diverse pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C18H13N3O2SC_{18}H_{13}N_3O_2S . The compound features a fused ring system comprising a thiophene ring and a pyridine ring, along with an amino group and a furan moiety that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of activity include:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. Its mechanism may involve disrupting bacterial cell wall synthesis or membrane integrity.
  • Antitumor Activity : Research indicates that derivatives of thienopyridine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could also possess similar properties.
  • Anti-inflammatory Effects : Some studies have indicated that thienopyridine derivatives can modulate inflammatory pathways, making them candidates for further exploration in anti-inflammatory therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that thienopyridine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of key enzymes involved in cell wall synthesis .

Antitumor Activity

Research on the antiproliferative effects of pyridine derivatives has shown promising results. For instance, compounds similar to this compound were tested against HeLa and A549 cancer cell lines, revealing IC50 values indicating effective growth inhibition .

Compound NameCell LineIC50 (µM)
3-Amino...HeLa0.058
3-Amino...A5490.035

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyridine derivatives has been explored through various assays. These compounds were found to reduce pro-inflammatory cytokines in vitro, indicating their role in modulating inflammatory responses .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of 3-Amino derivatives.
    • Methodology : Disc diffusion method against selected bacterial strains.
    • Results : Significant zones of inhibition were observed, suggesting strong antimicrobial properties.
  • Case Study on Antitumor Activity :
    • Objective : Assess the antiproliferative effects on breast cancer cell lines.
    • Methodology : MTT assay for cell viability.
    • Results : Notable reduction in cell viability was recorded at lower concentrations compared to controls.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H13N3O2S/c19-15-14-11(13-7-4-8-23-13)9-12(10-5-2-1-3-6-10)21-18(14)24-16(15)17(20)22/h1-9H,19H2,(H2,20,22)

InChI Key

BQRFSYULMDQYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)N)N

Origin of Product

United States

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